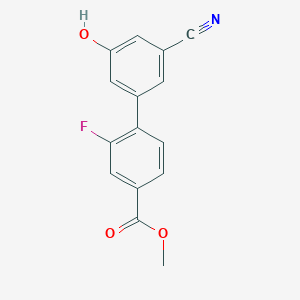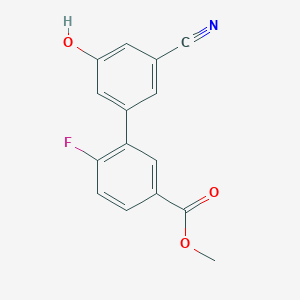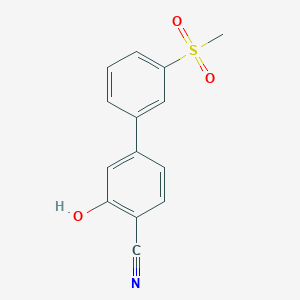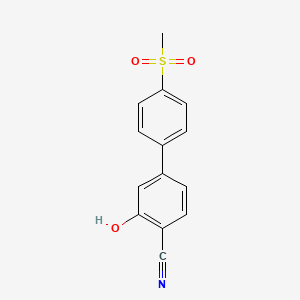
5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol, 95% (also known as 5-CCP-3-CN) is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 109-110°C. 5-CCP-3-CN is a versatile reagent for the synthesis of a wide range of compounds and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
5-CCP-3-CN has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in the synthesis of organic and inorganic compounds, such as dyes and pigments. In addition, 5-CCP-3-CN has been used in the synthesis of optical materials, such as optical waveguides and optical fibers.
Wirkmechanismus
5-CCP-3-CN is a versatile reagent that can be used in a variety of reactions. It can act as an acid catalyst, a base catalyst, or a nucleophile in various reactions. As an acid catalyst, 5-CCP-3-CN can be used to catalyze the formation of an ester or an amide. As a base catalyst, 5-CCP-3-CN can be used to catalyze the formation of an amide or an amine. As a nucleophile, 5-CCP-3-CN can be used to form a carbon-carbon bond.
Biochemical and Physiological Effects
5-CCP-3-CN has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, reducing the formation of reactive oxygen species. In addition, 5-CCP-3-CN has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial activity. However, further studies are needed to confirm these effects and to evaluate the safety and efficacy of 5-CCP-3-CN in humans.
Vorteile Und Einschränkungen Für Laborexperimente
5-CCP-3-CN is a versatile reagent that can be used in a variety of laboratory experiments. Its main advantage is its high reactivity, which allows it to be used in a wide range of reactions. In addition, 5-CCP-3-CN is relatively stable and can be stored for long periods of time. Its main limitation is its low solubility in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
5-CCP-3-CN has a variety of potential applications in scientific research. Further studies are needed to explore its potential as a reagent in the synthesis of organic and inorganic compounds, as well as its potential biochemical and physiological effects. In addition, further studies are needed to evaluate the safety and efficacy of 5-CCP-3-CN in humans and to explore its potential applications in the pharmaceutical, agrochemical, and materials industries.
Synthesemethoden
5-CCP-3-CN can be synthesized using a variety of methods. One method involves the reaction of 4-chlorophenol and 3-cyanophenol in the presence of an acid catalyst. This reaction produces the required 5-CCP-3-CN compound, which can then be purified by recrystallization. Another method involves the reaction of 4-chlorophenol and 3-cyanophenol in the presence of a base catalyst. This reaction produces a mixture of 5-CCP-3-CN and 3-cyano-4-chlorophenol, which can then be separated by column chromatography.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-cyano-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-2-1-9(6-12(13)14(17)19)10-3-8(7-16)4-11(18)5-10/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMSLEGKCBLZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684942 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol | |
CAS RN |
1261895-00-4 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














